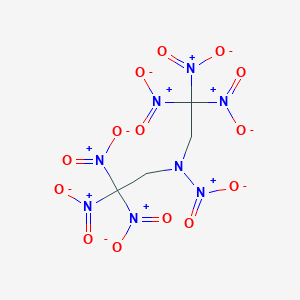![molecular formula C9H5NS B190170 Benzo[b]thiophene-4-carbonitrile CAS No. 17347-34-1](/img/structure/B190170.png)
Benzo[b]thiophene-4-carbonitrile
概要
説明
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It is a constituent of petroleum-related deposits such as lignite tar . Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has attracted intensive research. Numerous mild and efficient approaches for the synthesis of benzo[b]thiophenes have been developed over the years . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives was successfully determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
Benzo[b]thiophene is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .科学的研究の応用
1. Synthesis of Novel Derivatives and Heterocyclic Compounds
A study by Sauter and Stanetty (1975) demonstrated the preparation of N-substituted 2-aminoacylamino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitriles from 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-carbonitrile. This led to derivatives of new heterocyclic ring systems, showcasing the compound's potential in creating diverse chemical structures (Sauter & Stanetty, 1975).
2. Antibacterial Applications
Khan et al. (2013) synthesized a series of Schiff bases from thiophene-3-carbonitrile, showing significant antibacterial activities. This indicates the compound's potential in developing new antibacterial agents (Khan et al., 2013).
3. Pharmaceutical Applications
Amr et al. (2010) synthesized novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and benzo[b]thiophene-3-carbonitrile. These compounds displayed significant antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting the compound's potential in pharmaceutical applications (Amr et al., 2010).
4. Application in Organic Photoelectric Materials
Duc (2020) noted that benzo[b]thiophenes, including derivatives, have been used in medicinal chemistry and other fields such as organic photoelectric materials, indicating its potential in technological applications (Duc, 2020).
5. Potential in Anticancer Research
Gediya et al. (2021) discovered that tetrahydro benzo[b]thiophene-3-carbonitrile-based benzamides acted as histone deacetylase inhibitors, showing significant antiproliferative activity against human cancer cell lines. This research opens pathways for cancer treatment using benzo[b]thiophene-4-carbonitrile derivatives (Gediya et al., 2021).
Safety and Hazards
将来の方向性
Benzo[b]thiophene derivatives have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV and anti-inflammatory activities . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of benzo[b]thiophene-4-carbonitrile could be in the field of medicinal chemistry and drug development.
作用機序
Target of Action
Benzo[b]thiophene-4-carbonitrile is a derivative of the thiophene compound . Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
It’s worth noting that thiophene derivatives have been known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
Thiophene derivatives have been known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives have been known to exhibit various pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
1-benzothiophene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQENDUJNYUIWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618375 | |
| Record name | 1-Benzothiophene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-4-carbonitrile | |
CAS RN |
17347-34-1 | |
| Record name | Benzo[b]thiophene-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17347-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzothiophene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)






![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)




![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)
